

Application Notes: NMR Spectroscopy Analysis of a Substituted Nitrophenyl-Piperidine Derivative

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Compound of Interest

Compound Name: *4-(2-Methyl-4-nitro-phenoxy)-piperidine hydrochloride*

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Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. This application note details the NMR analysis of a substituted nitrophenyl-piperidine derivative. Due to the lack of publicly available NMR data for **4-(2-Methyl-4-nitro-phenoxy)-piperidine hydrochloride**, this report utilizes ^1H and ^{13}C NMR data for the structurally related compound, 1-(2,5-dimethoxy-4-nitrophenyl)piperidine, as a representative example to illustrate the experimental protocols and data interpretation. This compound contains the key piperidine and nitrophenyl moieties, making it a suitable analogue for demonstrating the application of NMR spectroscopy in the characterization of this class of compounds, which are of interest to researchers in medicinal chemistry and drug development.

Results and Discussion

The ^1H and ^{13}C NMR spectra of 1-(2,5-dimethoxy-4-nitrophenyl)piperidine were acquired to confirm its chemical structure. The chemical shifts (δ) are reported in parts per million (ppm) and referenced to an internal standard.

^1H NMR Data

The proton NMR spectrum displays characteristic signals for the piperidine and the substituted nitrophenyl rings. The integration of the signals corresponds to the number of protons in each environment.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.53	s	1H	Ar-H (H-3)
5.96	s	1H	Ar-H (H-6)
3.89	s	3H	OCH_3
3.74	s	3H	OCH_3
3.01	t, $J = 5.5$ Hz	4H	Piperidine (H-2', H-6')
1.74	p, $J = 5.6$ Hz	4H	Piperidine (H-3', H-5')
1.62	p, $J = 5.7$ Hz	2H	Piperidine (H-4')

s = singlet, t = triplet, p = pentet

^{13}C NMR Data

The carbon NMR spectrum provides information on the number of distinct carbon environments in the molecule.

Chemical Shift (δ) ppm	Assignment
152.4	Ar-C
146.1	Ar-C
141.3	Ar-C
126.1	Ar-C
110.2	Ar-CH (C-3)
97.1	Ar-CH (C-6)
56.6	2 x OCH ₃
50.8	Piperidine (C-2', C-6')
25.5	Piperidine (C-3', C-5')
23.9	Piperidine (C-4')

Experimental Protocols

1. Sample Preparation for NMR Analysis

This protocol outlines the standard procedure for preparing a sample for ¹H and ¹³C NMR spectroscopy.

- Materials:

- 1-(2,5-dimethoxy-4-nitrophenyl)piperidine (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)
- Deuterated solvent (e.g., Chloroform-d, CDCl₃)
- 5 mm NMR tubes
- Pasteur pipette
- Cotton wool or filter plug
- Vortex mixer

- Procedure:

- Weigh the desired amount of the sample and place it in a clean, dry vial.
- Add approximately 0.6 mL of the deuterated solvent to the vial.[1]
- Vortex the mixture until the sample is completely dissolved.
- Place a small piece of cotton wool into a Pasteur pipette to act as a filter.
- Filter the solution through the pipette into a clean 5 mm NMR tube to remove any particulate matter.[1]
- Ensure the height of the solution in the NMR tube is approximately 4-5 cm.[1]
- Cap the NMR tube securely and label it clearly.

2. NMR Data Acquisition

This protocol provides a general procedure for acquiring ^1H and ^{13}C NMR spectra. Instrument-specific parameters may need to be adjusted.

- Instrumentation:

- 400 MHz NMR Spectrometer (or other appropriate field strength)

- ^1H NMR Acquisition Parameters (Typical):

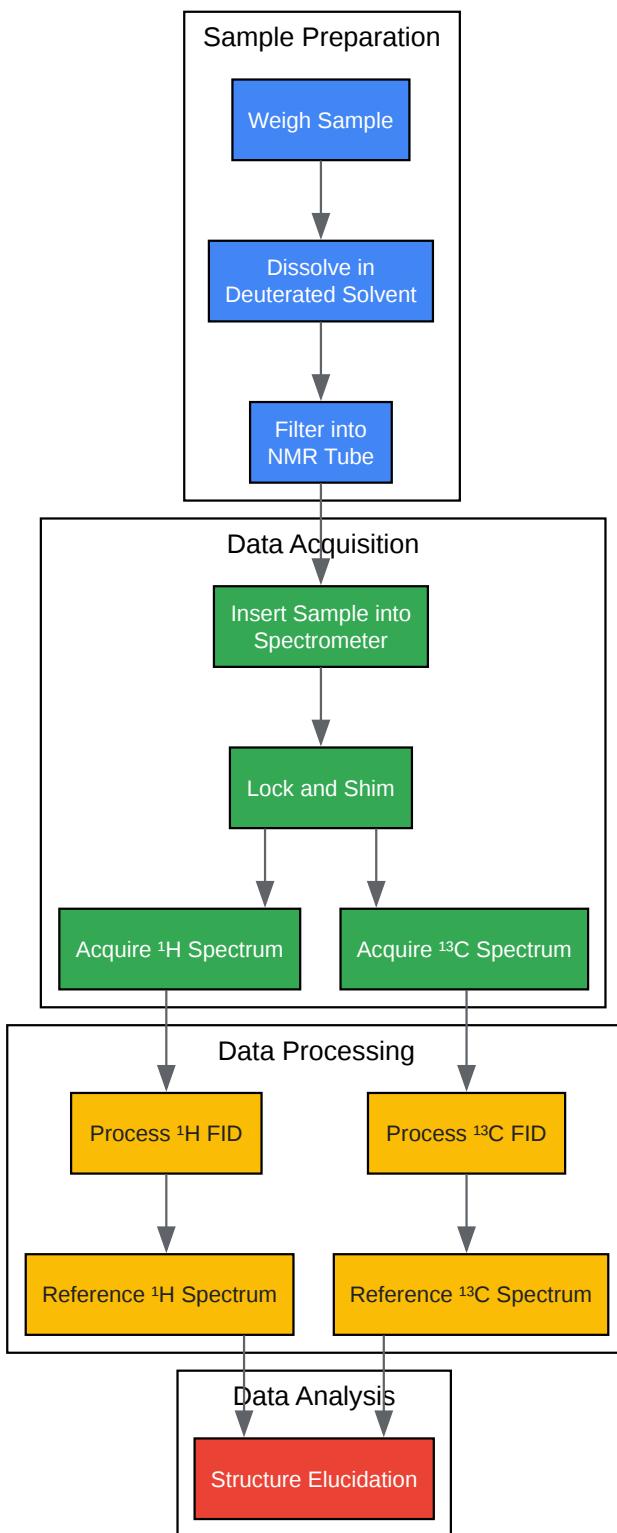
- Pulse Program: Standard single pulse (zg30 or similar)
- Solvent: CDCl_3
- Temperature: 298 K
- Number of Scans (NS): 16-64
- Relaxation Delay (d1): 1-2 seconds
- Acquisition Time (AQ): 3-4 seconds

- Spectral Width (SW): -2 to 12 ppm
- ^{13}C NMR Acquisition Parameters (Typical):
 - Pulse Program: Proton-decoupled single pulse (zgpg30 or similar)
 - Solvent: CDCl_3
 - Temperature: 298 K
 - Number of Scans (NS): 1024 or more (dependent on sample concentration)
 - Relaxation Delay (d1): 2 seconds
 - Acquisition Time (AQ): 1-2 seconds
 - Spectral Width (SW): -10 to 220 ppm
- Procedure:
 - Insert the prepared NMR tube into the spectrometer.
 - Lock onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal resolution and line shape.
 - Set up the ^1H NMR experiment with the appropriate parameters and acquire the spectrum.
 - Process the ^1H FID (Free Induction Decay) by applying a Fourier transform, phase correction, and baseline correction.
 - Reference the spectrum to the residual solvent peak (e.g., CDCl_3 at 7.26 ppm).
 - Integrate the peaks and identify their multiplicities.
 - Set up the ^{13}C NMR experiment with the appropriate parameters and acquire the spectrum.
 - Process the ^{13}C FID.

- Reference the spectrum to the solvent peak (e.g., CDCl_3 at 77.16 ppm).

Visualizations

Experimental Workflow for NMR Analysis



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Caption: Workflow for NMR sample preparation, data acquisition, and analysis.

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References

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